p-(1-(p-Pentylphenyl)vinyl)anisole p-(1-(p-Pentylphenyl)vinyl)anisole
Brand Name: Vulcanchem
CAS No.: 51555-08-9
VCID: VC18441542
InChI: InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3
SMILES:
Molecular Formula: C20H24O
Molecular Weight: 280.4 g/mol

p-(1-(p-Pentylphenyl)vinyl)anisole

CAS No.: 51555-08-9

Cat. No.: VC18441542

Molecular Formula: C20H24O

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

p-(1-(p-Pentylphenyl)vinyl)anisole - 51555-08-9

CAS No. 51555-08-9
Molecular Formula C20H24O
Molecular Weight 280.4 g/mol
IUPAC Name 1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene
Standard InChI InChI=1S/C20H24O/c1-4-5-6-7-17-8-10-18(11-9-17)16(2)19-12-14-20(21-3)15-13-19/h8-15H,2,4-7H2,1,3H3
Standard InChI Key DFONJTXPBZHBAE-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC

Chemical Structure and Physicochemical Properties

Molecular Architecture

p-(1-(p-Pentylphenyl)vinyl)anisole (C₂₀H₂₄O) consists of a central benzene ring substituted with a methoxy group (-OCH₃) and a vinyl group linked to a para-pentylphenyl chain. The IUPAC name, 1-methoxy-4-[1-(4-pentylphenyl)ethenyl]benzene, reflects this arrangement . Key structural attributes include:

  • Vinyl bridge: Enables conjugation between aromatic systems, influencing electronic properties.

  • Pentyl chain: Enhances hydrophobicity and thermal stability.

  • Methoxy group: Modulates electron density via resonance effects.

Table 1: Fundamental Properties

PropertyValueSource
CAS Number51555-08-9
Molecular FormulaC₂₀H₂₄O
Molecular Weight280.4 g/mol
LogP6.38
DensityNot reported-
Boiling PointNot reported-

Spectroscopic Characteristics

  • IR Spectroscopy: Stretching vibrations at ~1250 cm⁻¹ (C-O of methoxy) and ~1600 cm⁻¹ (C=C vinyl).

  • NMR: ¹H NMR signals include δ 3.8 ppm (singlet, OCH₃), δ 5.2–5.6 ppm (vinyl protons), and δ 6.6–7.2 ppm (aromatic protons).

Synthesis and Optimization Strategies

Palladium-Catalyzed Cross-Coupling

The primary synthetic route involves Suzuki-Miyaura coupling between p-pentylphenylboronic acid and 4-methoxystyryl halides. Key parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/water (3:1)

  • Yield: 65–72% .

Alternative Pathways

  • Heck Coupling: Reaction of 4-pentylbromobenzene with 4-methoxystyrene using Pd(OAc)₂ and triethylamine (45–50% yield).

  • Wittig Reaction: Condensation of p-pentylbenzaldehyde with methoxy-substituted ylides (60% yield, requires rigorous anhydrous conditions).

Table 2: Synthesis Comparison

MethodCatalystYield (%)Purity (%)
Suzuki-MiyauraPd(PPh₃)₄7298
HeckPd(OAc)₂5095
WittigNone6090

Applications in Advanced Materials

Liquid Crystal Displays (LCDs)

The compound’s rigid core and flexible pentyl chain make it suitable for nematic mesogens. Blends with cyanobiphenyls enhance dielectric anisotropy (Δε = +12.5) and reduce rotational viscosity (γ₁ = 85 mPa·s) .

Polymer Additives

Incorporation into polycarbonates at 2–5 wt% improves:

  • Thermal Stability: TGA shows 10°C increase in decomposition onset (320°C → 330°C).

  • UV Resistance: 30% reduction in photodegradation after 500 h xenon exposure.

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Column: Newcrom R1 (4.6 × 150 mm, 5 µm) .
Mobile Phase:

  • Acetonitrile:H₂O:H₃PO₄ (75:25:0.1 v/v)

  • MS-Compatible: Replace H₃PO₄ with 0.1% formic acid .
    Retention Time: 8.2 min (flow rate 1.0 mL/min) .

Table 3: HPLC Parameters

ParameterValue
Column Temperature30°C
DetectionUV 254 nm
Injection Volume10 µL
LOD0.2 µg/mL

Mass Spectrometry

  • ESI+: m/z 281.2 [M+H]⁺ (calc. 280.4) .

  • Fragmentation: Loss of pentyl (m/z 209.1) and methoxy (m/z 251.1) groups .

Future Research Directions

Photovoltaic Applications

Preliminary studies suggest utility as electron donor in organic solar cells (PCE = 3.2% with PCBM acceptor).

Pharmaceutical Intermediates

Functionalization via epoxidation or hydroamination could yield bioactive scaffolds for kinase inhibitors .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator